3-Fluoro-4-nitrobenzoic acid
Overview
Description
3-Fluoro-4-nitrobenzoic acid is a chemical compound with the empirical formula C7H4FNO4 . It has a molecular weight of 185.11 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
3-Fluoro-4-nitrobenzoic acid can be synthesized by various methods. One common method involves the reaction between 3-fluorobenzoic acid and nitric acid in the presence of sulfuric acid . The reaction is carried out at around 90°C for several hours, and the resulting product is isolated by filtration and recrystallization .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-nitrobenzoic acid is represented by the SMILES stringOC(=O)c1ccc(c(F)c1)N+[O-]
. The InChI representation is 1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)
. Chemical Reactions Analysis
In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Physical And Chemical Properties Analysis
3-Fluoro-4-nitrobenzoic acid is a solid substance that is soluble in methanol . It has a melting point of 174-175°C . The compound has a predicted boiling point of 372.8±27.0 °C and a predicted density of 1.568±0.06 g/cm3 .Scientific Research Applications
Synthesis of Nitrogenous Heterocycles
3-Fluoro-4-nitrobenzoic acid has been used in the synthesis of various nitrogenous heterocycles, which are crucial in drug discovery. Křupková et al. (2013) demonstrated its utility in preparing substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through polymer-supported synthesis (Křupková et al., 2013).
Solid-Phase Synthesis Applications
Several studies have highlighted the role of 3-Fluoro-4-nitrobenzoic acid in solid-phase synthesis. For example, Lee et al. (1997) described its use in synthesizing 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones (Lee, Murray, & Rivero, 1997). Similarly, Kiselyov et al. (1998, 1999) reported its use in synthesizing 14-membered macrocycles (Kiselyov, Eisenberg, & Luo, 1998) (Kiselyov et al., 1999).
Fluorimetric Analysis
In fluorimetric analysis, 3-Fluoro-4-nitrobenzoic acid has been used as a labeling reagent for amino acids. Watanabe and Imai (1981) developed a method for the high-performance liquid chromatography of amino acids using 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of 3-Fluoro-4-nitrobenzoic acid (Watanabe & Imai, 1981).
Structural Studies and Polymorphism
The compound has been instrumental in structural studies and the exploration of polymorphism in chemical compounds. Dash et al. (2019) used a structural landscape approach to identify and characterize a new polymorph of 4-nitrobenzoic acid, a compound related to 3-Fluoro-4-nitrobenzoic acid (Dash, Singh, & Thakur, 2019).
Safety And Hazards
3-Fluoro-4-nitrobenzoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
3-fluoro-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZBIQSKLXJFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960737 | |
Record name | 3-Fluoro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrobenzoic acid | |
CAS RN |
403-21-4 | |
Record name | 3-Fluoro-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 403-21-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-FLUORO-4-NITROBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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